molecular formula C19H40O3 B054846 Chimyl alcohol CAS No. 6145-69-3

Chimyl alcohol

Cat. No.: B054846
CAS No.: 6145-69-3
M. Wt: 316.5 g/mol
InChI Key: OOWQBDFWEXAXPB-UHFFFAOYSA-N
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Description

Chimyl alcohol, also known as 1-O-hexadecyl glycerol, is an organic compound with the chemical formula HOCH₂CH(OH)CH₂OC₁₆H₃₃. It is a colorless solid and one of the monoethers of glycerol. This compound is a derivative of the fatty alcohol sterol and is found in the liver of the shark Centrophorus squamosus . It is a component of some lipid membranes and plays a role in various biological processes.

Mechanism of Action

Target of Action

Chimyl alcohol, also known as 1-O-Hexadecyl-Rac-Glycerol, is primarily involved in the formation and function of lipid membranes . It is a component of some lipid membranes, and its primary targets are these biological structures .

Mode of Action

The compound is a monoether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . Its mode of action involves the insertion of the hydrophobic cetyl chain into lipid bilayers or liposome structures, thereby influencing the fluidity and phase behavior of these membranes .

Biochemical Pathways

This compound is a precursor in plasmalogen and phospholipid biosynthesis, which are the main irreplaceable components of cell membranes . It is also involved in the regulation of enzymes involved in carbohydrate chemistry .

Pharmacokinetics

It is known that the compound is found in the liver of the shark centrophorus squamosus , suggesting that it may be metabolized and distributed in the body

Result of Action

This compound has been shown to exhibit proinflammatory activity both in vivo and in vitro . It enhances cell proliferation, increases the activity of the proinflammatory marker CD86, and increases the level of ROS/NO/lysosome activity . It also suppresses the synthesis of PGE2, a potent inflammatory mediator .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its interaction with lipid membranes can be affected by temperature . At low temperatures, the rotational freedom of the chains is drastically hindered, while at higher temperatures, typical values of rotator phases are observed . Moreover, daily exposure to environmental stresses, such as chemicals, low humidity, and ultraviolet light (UV), can initiate and promote the development of various skin problems .

Chemical Reactions Analysis

Chimyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phase-transfer catalysts and ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .

Comparison with Similar Compounds

Chimyl alcohol is similar to other alkylglycerols such as batyl alcohol and selachyl alcohol. These compounds share similar structures and biological activities . this compound is unique in its specific effects on immune responses and its potential as an anti-fouling agent . The similar compounds include:

  • Batyl alcohol
  • Selachyl alcohol

This compound stands out due to its specific applications in medicine and industry, as well as its unique mechanism of action.

Properties

IUPAC Name

3-hexadecoxypropane-1,2-diol
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InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWQBDFWEXAXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H40O3
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DSSTOX Substance ID

DTXSID80862067
Record name 3-(Hexadecyloxy)propane-1,2-diol
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Molecular Weight

316.5 g/mol
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Physical Description

Solid; [Merck Index]
Record name Chimyl alcohol
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CAS No.

6145-69-3, 10550-58-0, 53584-29-5
Record name 1-O-Hexadecylglycerol
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Record name Cetyl glyceryl ether
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Record name (R)-3-(Hexadecyloxy)propane-1,2-diol
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Record name Chimyl alcohol
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Record name 3-(Hexadecyloxy)propane-1,2-diol
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Record name (±)-3-(hexadecyloxy)propane-1,2-diol
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Synthesis routes and methods

Procedure details

(R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol (11 grams), powdered potassium hydroxide (20 grams) and hexadecyl bromide (27.96 grams) in toluene (150 ml) were stirred and refluxed for 6 hours, while removing the water formed by azeotropic distillation. The volume of the solvent was gradually reduced to about 40 ml. The reaction mixture was cooled to room temperature; water was added (100 ml) and the resulting mixture was extracted with dichloromethane (3×75 ml). The combined organic phase was washed with water (50 ml) and the solvent removed under reduced pressure. The residue was dissolved in 200 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours, followed by cooling to room temperature and addition of water (100 ml). The product was extracted with dichloromethane (3×100 ml), and the organic phase was washed consecutively with water (100 ml). saturated aqueous solution of sodxium carbonate (100 ml) and again with water (100 ml). The solvent was removed under reduced pressure and the product was crystallized from hexane (200 ml) to give 21.69 grams (yield 82%) of pure 1-hexadecyl-glycerol. upon drying in a desiccator under reduced pressure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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